2-{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol
Description
2-{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol is a piperidine-derived compound characterized by a tertiary amine substituent at the 3-position of the piperidine ring and a hydroxyl-containing ethanol group at the 1-position. The molecular formula is C₁₂H₂₄N₂O, with a molecular weight of 200.33 g/mol . Its InChIKey (RRAOJWNLOLLWRJ-UHFFFAOYNA-N) confirms the structural arrangement: a piperidine core modified with a methyl-isopropyl-aminomethyl side chain and an ethanol moiety.
Properties
IUPAC Name |
2-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26N2O/c1-11(2)13(3)9-12-5-4-6-14(10-12)7-8-15/h11-12,15H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQMHXTWQPOGGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1CCCN(C1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol typically involves the reaction of piperidine derivatives with isopropyl-methyl-amine and subsequent functionalization to introduce the ethanol group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol can undergo various chemical reactions, including:
Oxidation: Conversion of the ethanol group to a carbonyl group.
Reduction: Reduction of the piperidine ring to form different derivatives.
Substitution: Introduction of different functional groups onto the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Therapeutic Applications
-
Pharmaceutical Development
- The compound is being investigated for its potential as a pharmacological agent. Its structure suggests that it may interact with specific biological targets, making it a candidate for drug development.
- Case Study : Research indicates that compounds with similar piperidine structures have shown efficacy in treating neurological disorders and as analgesics. For instance, derivatives of piperidine have been explored for their effects on the central nervous system (CNS) and pain relief mechanisms.
-
Antidepressant Properties
- Preliminary studies suggest that 2-{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol may exhibit antidepressant-like effects due to its interaction with neurotransmitter systems.
- Research Insight : A study highlighted that piperidine derivatives can modulate serotonin and norepinephrine levels, which are crucial in managing mood disorders.
-
Potential Use in Treating Substance Abuse Disorders
- The compound's ability to influence dopamine pathways may position it as a candidate for treating addiction-related conditions.
- Evidence : Similar compounds have been shown to reduce cravings and withdrawal symptoms in preclinical models of substance abuse.
Research Applications
-
Synthesis of Novel Compounds
- This compound serves as a versatile intermediate in organic synthesis. It can be utilized to create various derivatives that may possess unique biological activities.
- Example : Researchers have successfully synthesized new analogs by modifying the piperidine ring or the ethanol side chain, leading to compounds with enhanced pharmacological properties.
-
Biochemical Studies
- The compound is used in studies investigating enzyme interactions and receptor binding affinities.
- Case Study : A study examining the binding affinity of piperidine derivatives at opioid receptors demonstrated promising results, suggesting potential analgesic applications.
Mechanism of Action
The mechanism of action of 2-{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The isopropyl-methyl-amino group may enhance binding affinity and specificity, while the ethanol group can influence solubility and bioavailability.
Comparison with Similar Compounds
Key Observations:
Substituent Diversity: The target compound features a hydroxyl group and a tertiary amine, contrasting with the ketone and aromatic substituents in the piperidin-4-one derivative and the thiazole-carboxylate system in the sodium salt .
Synthetic Accessibility: While the trimethoxyphenyl-substituted piperidin-4-one is synthesized via a well-documented condensation reaction , the synthetic route for 2-{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol remains unspecified, limiting comparative analysis of scalability or yield.
Functional Group Impact: The ethanol group in the target compound enhances hydrophilicity compared to the lipophilic trimethoxyphenyl groups in Compound 1 .
Pharmacological and Industrial Relevance
- Target Compound: No direct pharmacological data are provided, but its tertiary amine and ethanol motifs suggest possible central nervous system (CNS) activity or use as a synthetic intermediate. Its discontinued status may reflect challenges in synthesis, stability, or commercial demand.
- Thiazole-Carboxylate : Thiazoles are prevalent in antivirals and enzyme inhibitors; the carboxylate group may facilitate salt formation for improved bioavailability .
Biological Activity
2-{3-[(Isopropyl-methyl-amino)-methyl]-piperidin-1-yl}-ethanol, also known by its CAS number 1353980-84-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of approximately 227.35 g/mol. The compound features a piperidine ring, which is a common structural motif in many bioactive molecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 227.35 g/mol |
| CAS Number | 1353980-84-3 |
Research indicates that compounds similar to this compound may exhibit various biological activities, including:
- Anticancer Activity : Analogous compounds have shown selective cytotoxicity against cancer cell lines. For instance, certain piperidine derivatives have been linked to the inhibition of poly(ADP-ribose) polymerase (PARP) activity, which is crucial in DNA repair mechanisms .
- Neuropharmacological Effects : The structural features of this compound suggest potential interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors, which could influence mood and cognition .
Case Studies and Research Findings
- Anticancer Studies : In vitro studies have demonstrated that piperidine-based compounds can inhibit the growth of various cancer cell lines. For example, one study reported IC50 values ranging from 0.25 μM to 9 μM for related compounds against different cancer types, indicating significant potential for therapeutic applications .
- Neuroprotective Effects : Research has suggested that certain piperidine derivatives can protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .
Table 2: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
